3-[(2-Chlorophenyl)methoxy]benzonitrile
Description
3-[(2-Chlorophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a (2-chlorophenyl)methoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₀ClNO, with a molecular weight of 243.69 g/mol (estimated from similar compounds in ). The compound combines a nitrile group (electron-withdrawing) with a chlorinated aromatic ether moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKIFUFZYJZATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methoxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study receptor interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzonitrile Derivatives
Key Observations :
Methoxy groups (e.g., in ) act as electron-donating substituents, improving solubility but possibly reducing metabolic stability compared to chloro substituents.
Heterocyclic vs. Aromatic Substituents :
- Compounds with heterocyclic extensions (e.g., benzimidazole in ) exhibit enhanced target selectivity, as seen in NSD2-PWWP1 inhibitors ().
- Pyridinyl-oxadiazole moieties (e.g., NS9283 in ) improve potency as nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) due to hydrogen-bonding capabilities.
Table 2: Pharmacological and Biochemical Data
Key Observations :
Methoxy vs. Chloro Substitutions :
- Methoxy groups (e.g., in NSD2-PWWP1 inhibitor Compound 5, ) improve hydrogen bonding with residues like Tyr233, enhancing IC₅₀ values.
- Chloro substituents (e.g., in the target compound) may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration (relevant for CNS targets).
Role of Nitrile Group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
